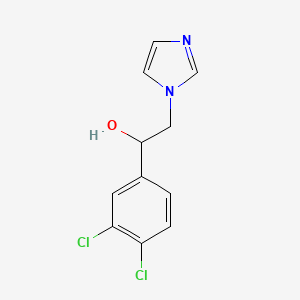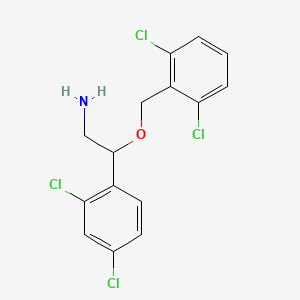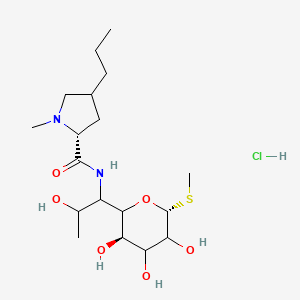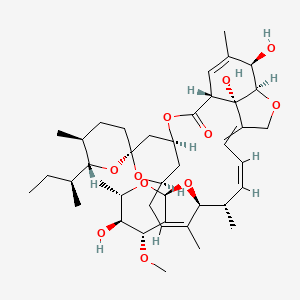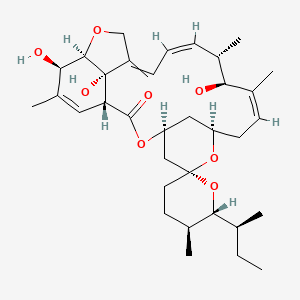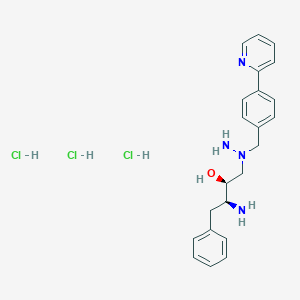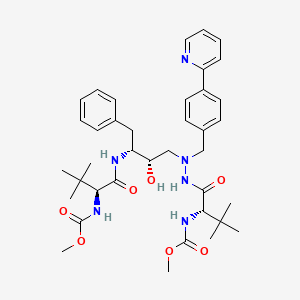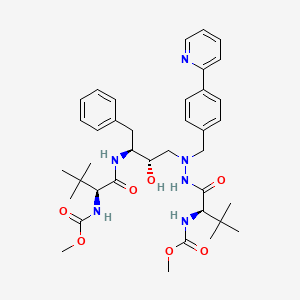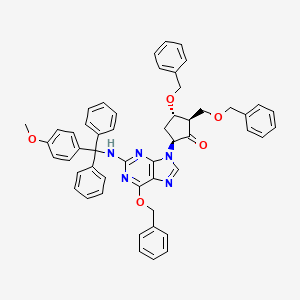
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a pharmaceutical compound used for hypercholesterolemia research . It serves as a competitive inhibitor of HMG-CoA reductase, curtailing hepatic cholesterol synthesis .
Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is C33H32FN2O4Na . The molecular weight is 562.62 .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Prevention
Atorvastatin is primarily recognized for its role in the primary and secondary prevention of cardiovascular disease (CVD). It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing de novo cholesterol synthesis. This mechanism is crucial for managing hyperlipidemia and, by extension, mitigating CVD risk. Notably, studies have shown atorvastatin's efficacy in diverse populations, including patients with acute coronary syndromes (ACS), where early initiation of high-dose atorvastatin therapy has been linked to a decrease in cardiovascular events (Mendys & Simpson, 2005; De Denus & Spinler, 2002).
Lipid Profile Improvement
Beyond LDL-C reduction, atorvastatin has been observed to positively affect the entire lipid profile, including raising high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides. This comprehensive lipid management is significant for patients with complex dyslipidemias, offering a more complete normalization of lipid parameters and, potentially, enhanced cardiovascular benefits (McKenney, 2012).
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin exhibits anti-inflammatory and immunomodulatory properties that may contribute to its cardiovascular benefits. These effects include improving endothelial function, reducing inflammation at the site of the atherosclerotic plaque, and inhibiting platelet aggregation. Such properties underscore atorvastatin's role in stabilizing atherosclerotic plaques and preventing thrombotic events, which are crucial in the context of ACS and other cardiovascular conditions (De Denus & Spinler, 2002).
Nonalcoholic Fatty Liver Disease (NAFLD)
Recent trials have assessed atorvastatin's utility in NAFLD, a condition often associated with dyslipidemia and increased cardiovascular risk. While atorvastatin has shown promise in improving radiological and biochemical markers of steatosis in NAFLD patients, its direct impact on liver histology remains to be fully elucidated. Nevertheless, atorvastatin's safety profile and its potential to confer cardiovascular benefits make it a valuable consideration in NAFLD management (Musso, Cassader, & Gambino, 2011).
Eigenschaften
CAS-Nummer |
1659317-56-2 |
|---|---|
Produktname |
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt |
Molekularformel |
C33H32FN2O4Na |
Molekulargewicht |
562.62 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)
![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)
